

A Comparative Guide to the Synthesis of Functionalized Azetidines: Strategies and Applications

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Compound of Interest

Compound Name:	<i>Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate</i>
CAS No.:	1356109-43-7
Cat. No.:	B1507839

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Introduction: The Rising Prominence of Azetidines in Drug Discovery

The azetidine scaffold, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged motif in modern medicinal chemistry.[1] Its inherent ring strain and conformational rigidity provide unique advantages in the design of novel therapeutic agents, allowing for precise control over the spatial orientation of substituents.[1] This often leads to enhanced binding affinity and selectivity for biological targets. Consequently, azetidine-containing compounds have found applications as anticancer, antibacterial, and antiviral agents, among others.[2]

Despite their desirable properties, the synthesis of functionalized azetidines presents a considerable challenge due to the inherent ring strain of the four-membered ring.[3] This guide provides a comparative overview of four major synthetic routes to functionalized azetidines: intramolecular cyclization, [2+2] photocycloaddition, ring expansion of aziridines, and ring

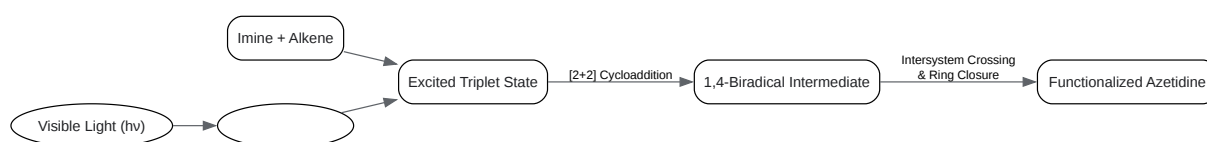
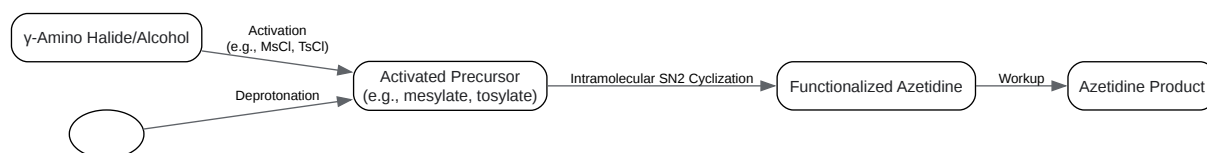
contraction of pyrrolidinones. We will delve into the mechanistic underpinnings, substrate scope, and stereochemical outcomes of each methodology, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable strategy for their synthetic endeavors.

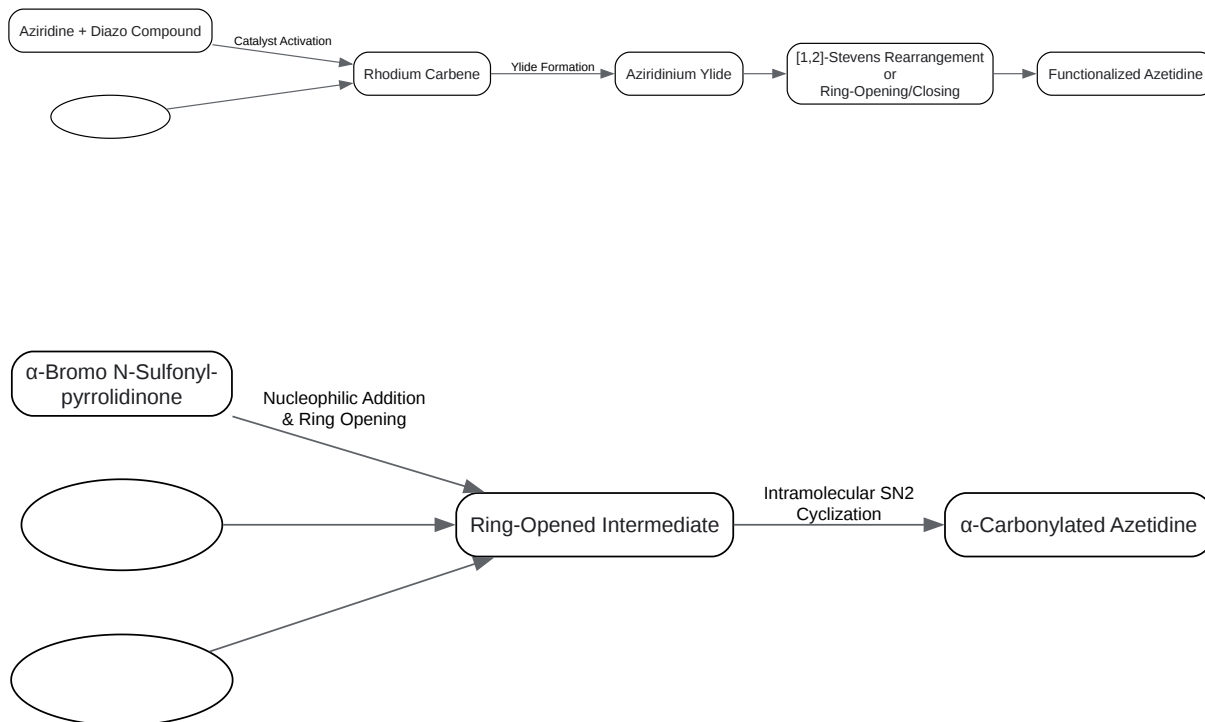
I. Intramolecular Cyclization: The Classical Approach

Intramolecular cyclization represents one of the most traditional and direct methods for constructing the azetidine ring.[4] This strategy typically involves the formation of a C-N bond through an intramolecular nucleophilic substitution (SN2) reaction of a precursor containing both an amine and a suitable leaving group in a 1,3-relationship.

Mechanism and Rationale

The core of this method lies in the intramolecular SN2 reaction, where the nitrogen atom of an amine attacks a γ -carbon bearing a good leaving group (e.g., halide, mesylate, or tosylate), displacing it to form the four-membered ring.[5] The success of this reaction is highly dependent on factors that favor the 4-exo-tet cyclization pathway over competing intermolecular reactions and elimination side reactions.[6] The use of a base is often necessary to deprotonate the amine, increasing its nucleophilicity.





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